An In-depth Technical Guide to 4-Bromobenzylhydrazine: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 4-Bromobenzylhydrazine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzylhydrazine is an organic compound that holds interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a substituted benzyl group attached to a hydrazine moiety, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and potential applications of 4-Bromobenzylhydrazine, with a focus on its relevance to drug discovery and development.
Chemical Properties and Structure
4-Bromobenzylhydrazine, with the CAS number 45811-94-7, is a colorless to pale yellow solid. It is soluble in organic solvents such as ethanol and dichloromethane. The fundamental chemical and structural properties of 4-Bromobenzylhydrazine are summarized in the tables below.
Table 1: Chemical and Physical Properties of 4-Bromobenzylhydrazine
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉BrN₂ | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid | [2] |
| Density | 1.496 g/cm³ | [2] |
| Boiling Point | 332.686 °C at 760 mmHg | [2] |
| Flash Point | 155.003 °C | [2] |
| Solubility | Soluble in ethanol and dichloromethane. | [2] |
| Storage | Store in a freezer under an inert atmosphere. | [2] |
Table 2: Structural Identifiers for 4-Bromobenzylhydrazine
| Identifier | Value |
| IUPAC Name | [(4-bromophenyl)methyl]hydrazine |
| CAS Number | 45811-94-7 |
| InChI | InChI=1S/C7H9BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 |
| InChIKey | SABLROJJEJTWTE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)Br |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 4-Bromobenzylhydrazine are not extensively published, a general synthetic route involves the reaction of 4-bromobenzyl bromide with hydrazine. Below is a generalized experimental protocol based on common synthetic methodologies for similar compounds.
General Synthesis of 4-Bromobenzylhydrazine
This procedure outlines the synthesis of 4-Bromobenzylhydrazine from 4-bromobenzyl bromide and hydrazine hydrate.
Materials:
-
4-Bromobenzyl bromide
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (or another suitable base)
-
Diethyl ether (for extraction)
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Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 4-bromobenzyl bromide in ethanol.
-
Cool the solution in an ice bath.
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Slowly add an excess of hydrazine hydrate to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization: The structure and purity of the synthesized 4-Bromobenzylhydrazine can be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry. A ¹H NMR spectrum for 4-Bromobenzylhydrazine is available in the literature.
Potential Biological Activities and Applications in Drug Development
Direct biological studies on 4-Bromobenzylhydrazine are limited. However, the broader class of benzylhydrazine and hydrazone derivatives has been extensively investigated for a range of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This suggests that 4-Bromobenzylhydrazine is a valuable scaffold for the development of new therapeutic agents.
Antimicrobial Activity
Hydrazone derivatives of various benzylhydrazines have demonstrated significant antibacterial and antifungal properties.[1][7][9][11] The presence of the benzyl group and the reactive hydrazone linkage are thought to contribute to their mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The 4-bromo substitution on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency and spectrum of activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzylhydrazine and its derivatives.[3][4][10][13][14][16] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The hydrazine moiety can act as a pharmacophore, interacting with biological targets involved in cancer progression. 4-Bromobenzylhydrazine can serve as a precursor for the synthesis of novel hydrazones with potential as anticancer drugs.
Mandatory Visualizations
The following diagrams illustrate key aspects of 4-Bromobenzylhydrazine's synthesis and its potential role in the development of bioactive compounds.
Caption: Synthetic pathway for 4-Bromobenzylhydrazine.
Caption: Workflow for drug discovery using 4-Bromobenzylhydrazine.
Conclusion
4-Bromobenzylhydrazine is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While direct biological data on the compound itself is sparse, the well-documented antimicrobial and anticancer activities of its derivatives underscore its importance as a scaffold for generating novel therapeutic agents. Further research into the synthesis and biological evaluation of new 4-Bromobenzylhydrazine derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists looking to leverage the chemical properties and reactivity of this compound in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 13. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
